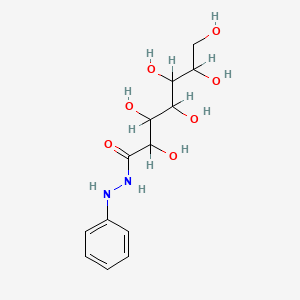![molecular formula C18H20N4O B12806050 N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide CAS No. 124340-47-2](/img/structure/B12806050.png)
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a benzimidazole ring, a phenyl group, and a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzimidazole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Dimethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is used in the development of stimuli-responsive polymers and nanomaterials for drug delivery systems.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide involves its interaction with DNA and inhibition of topoisomerase enzymes. The compound intercalates into the DNA helix, disrupting the normal function of topoisomerases, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Similar in structure but with an acridine ring instead of a benzimidazole ring.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core and is used as a photoinitiator.
Uniqueness
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide is unique due to its specific combination of a benzimidazole ring, phenyl group, and dimethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
124340-47-2 |
|---|---|
Fórmula molecular |
C18H20N4O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-22(2)12-11-19-18(23)14-9-6-10-15-16(14)21-17(20-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,23)(H,20,21) |
Clave InChI |
CFYHLGZIEDABBW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
